N-(2-methoxy-5-methylphenyl)-2-(3-methylphenyl)azepane-1-carboxamide
Overview
Description
N-(2-methoxy-5-methylphenyl)-2-(3-methylphenyl)azepane-1-carboxamide is a useful research compound. Its molecular formula is C22H28N2O2 and its molecular weight is 352.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-methoxy-5-methylphenyl)-2-(3-methylphenyl)-1-azepanecarboxamide is 352.215078140 g/mol and the complexity rating of the compound is 455. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Research efforts have been focused on the synthesis and characterization of novel compounds, demonstrating the versatility of the chemical structure similar to "N-(2-methoxy-5-methylphenyl)-2-(3-methylphenyl)-1-azepanecarboxamide" in medicinal chemistry. For instance, novel 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives were synthesized for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the potential for cancer therapy applications (Hassan et al., 2014). Similarly, the synthesis of N-(Arylcarbamothioyl)-cyclohexanecarboxamide derivatives was reported, with characterization including X-ray crystallography to understand their structural properties, potentially useful for designing new therapeutic agents (Özer et al., 2009).
Drug Delivery Systems
In the context of drug delivery systems, the synthesis of thermo- and pH-responsive polysilsesquioxanes containing carboxylic acid groups was explored. These compounds exhibit unique properties that could be harnessed for controlled drug release, reflecting the broader potential of utilizing complex organic molecules for targeted therapeutic applications (Minami et al., 2011).
Neuroprotective Activity
The development of compounds with neuroprotective activity is a significant area of research, with implications for treating neurodegenerative diseases. A study on 5-aroylindolyl-substituted hydroxamic acids revealed that these compounds could inhibit histone deacetylase 6 (HDAC6), ameliorating Alzheimer's disease phenotypes by decreasing the level of phosphorylated tau proteins and their aggregation. This suggests a promising avenue for Alzheimer's disease treatment, leveraging the chemical framework related to "N-(2-methoxy-5-methylphenyl)-2-(3-methylphenyl)-1-azepanecarboxamide" (Lee et al., 2018).
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(3-methylphenyl)azepane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-16-8-7-9-18(14-16)20-10-5-4-6-13-24(20)22(25)23-19-15-17(2)11-12-21(19)26-3/h7-9,11-12,14-15,20H,4-6,10,13H2,1-3H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAUZRLXWMWLFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CCCCCN2C(=O)NC3=C(C=CC(=C3)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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